molecular formula C9H9NS B11920419 4-Methyl-2-(2-thienyl)pyrrole

4-Methyl-2-(2-thienyl)pyrrole

Cat. No.: B11920419
M. Wt: 163.24 g/mol
InChI Key: NHDKUVWMYSGYPR-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-thienyl)pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 4-position and a 2-thienyl group at the 2-position.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

4-methyl-2-thiophen-2-yl-1H-pyrrole

InChI

InChI=1S/C9H9NS/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3

InChI Key

NHDKUVWMYSGYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-thienyl)pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with amines. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with 2-thienylamine in the presence of a catalytic amount of iron (III) chloride can yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of 4-Methyl-2-(2-thienyl)pyrrole typically involves scalable synthetic routes that ensure high yield and purity. The Paal-Knorr synthesis remains a preferred method due to its operational simplicity and efficiency under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(2-thienyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution often employs reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include substituted pyrroles, dihydropyrroles, and pyrrole-2,5-diones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-2-(2-thienyl)pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-thienyl)pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science for the development of conductive materials .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Methyl-2-(2-thienyl)pyrrole and Analogous Compounds

Compound Name Core Structure Substituents Synthesis Method Biological Activity Source
4-Methyl-2-(2-thienyl)pyrrole Pyrrole 4-Methyl, 2-(2-thienyl) Not specified Not explicitly described Target compound
Compound 1 (Thiazole analog) Thiazole 4-Methyl-2-(2-thienyl), hydrazine Chemical library screening Stabilizes enzymes (ΔTm ≈ 8°C), inhibits Vmax
2-(2-(Methylthio)phenyl)-3,4-dihydro-2H-pyrrole Dihydropyrrole 2-(Methylthio)phenyl Trichloroacetic acid from carbamate None specified
4-Methyl-2-[5-(2-thienyl)pyrazol-3-yl]-phenol Pyrazole 5-(2-thienyl), 4-Methyl phenol Natural extraction (GC-MS) Identified in Pterocarpus indicus

Key Findings

Core Heterocycle Influence

  • Thiazole vs. Pyrrole: Compound 1 (thiazole core) demonstrated enzyme-stabilizing effects in phosphoenolpyruvate carboxykinase studies, increasing thermal stability (ΔTm ≈ 8°C) and exhibiting stronger Vmax inhibition than Km modulation. This suggests the thiazole ring may enhance binding affinity or alter interaction mechanisms compared to pyrrole derivatives .
  • Pyrazole vs.

Substituent Effects

  • Thienyl vs. Methylthio Phenyl : The dihydropyrrole analog () replaces the thienyl group with a methylthio phenyl substituent, synthesized via a tert-butyl carbamate intermediate. This modification may reduce aromatic conjugation, impacting reactivity or solubility .

Biological Activity

4-Methyl-2-(2-thienyl)pyrrole is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This article reviews the biological activity of 4-Methyl-2-(2-thienyl)pyrrole, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Methyl-2-(2-thienyl)pyrrole is characterized by a five-membered heterocyclic structure. The presence of both a thienyl group and a methyl substituent on the pyrrole ring contributes to its unique chemical properties and biological activities. The molecular formula is C8H9NC_8H_9N, and its structure can be represented as follows:

Structure C8H9N\text{Structure }\quad \text{C}_8\text{H}_9\text{N}

The biological activity of 4-Methyl-2-(2-thienyl)pyrrole is attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown the ability to disrupt bacterial cell membranes, leading to cell death. This effect may be due to its lipophilic nature, allowing it to penetrate bacterial membranes effectively .
  • Anticancer Properties : Research indicates that 4-Methyl-2-(2-thienyl)pyrrole induces apoptosis in cancer cells through the activation of intrinsic and extrinsic signaling pathways. It has been reported to trigger caspase activation, leading to programmed cell death in various cancer cell lines .

Antimicrobial Activity

Studies have demonstrated that 4-Methyl-2-(2-thienyl)pyrrole exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

In vitro studies have assessed the anticancer efficacy of 4-Methyl-2-(2-thienyl)pyrrole against several human cancer cell lines. The growth inhibition (GI) values are presented in Table 2.

Cell Line GI50 (µM) Mechanism
HeLa0.1Induction of apoptosis via caspase activation
MCF-70.2Cell cycle arrest and apoptosis
HT-290.15Mitochondrial stress leading to cell death

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kilic-Kurt et al. (2019) evaluated the antimicrobial properties of various pyrrole derivatives, including 4-Methyl-2-(2-thienyl)pyrrole, demonstrating its effectiveness against resistant bacterial strains .
  • Antitumor Activity : In another study, Brindisi et al. (2019) reported that this compound significantly reduced tumor mass in murine models at doses lower than those required for conventional chemotherapeutics, indicating its potential as a lead compound for cancer therapy .

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